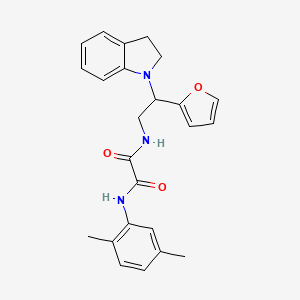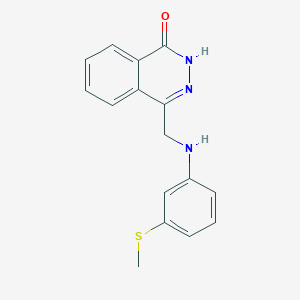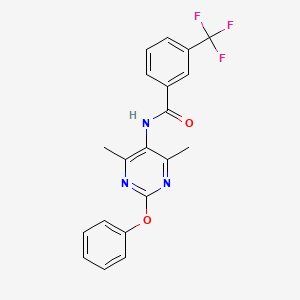
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide, commonly known as DMP 777, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP 777 is a selective inhibitor of the cGAS-STING pathway, which plays a crucial role in innate immune response and inflammation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Aromatic diamines substituted with trifluoromethyl groups have been synthesized and characterized, leading to the preparation of polyimides with good solubility in strong organic solvents. These polyimides exhibited high glass-transition temperatures and good thermal stability, suggesting potential applications in materials science for high-performance polymers (Liu et al., 2002).
Heterocyclic Synthesis
- Research into the utility of enaminonitriles for heterocyclic synthesis highlights the synthesis of various pyrazole, pyridine, and pyrimidine derivatives. This indicates the versatility of pyrimidine structures in synthesizing heterocyclic compounds, which could be relevant for the development of new materials or pharmaceuticals (Fadda et al., 2012).
Material Science Applications
- The development of highly soluble branched polyimide from triaminopyrimidine (TAP) demonstrates the application of pyrimidine derivatives in creating materials with excellent solubility and thermal stability. These materials are candidates for advanced applications, such as in electronics or as part of composite materials (Chen et al., 2017).
Chemical Transformations
- Phenol derivatives have been successfully trifluoromethylated using copper/Togni reagent, indicating the potential for selective functionalization of aromatic compounds. This method could be applied to modify compounds similar to N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide for specific applications, such as in developing new materials or chemical intermediates (Egami et al., 2015).
Propiedades
IUPAC Name |
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c1-12-17(13(2)25-19(24-12)28-16-9-4-3-5-10-16)26-18(27)14-7-6-8-15(11-14)20(21,22)23/h3-11H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKBMECENWHCIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2667873.png)
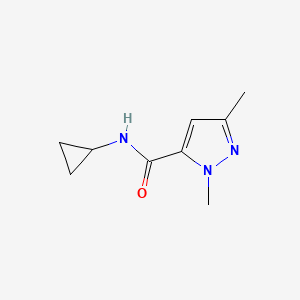
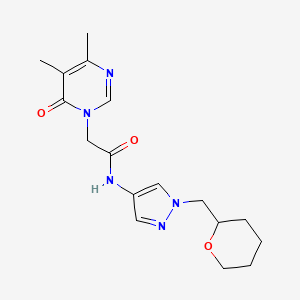
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2667876.png)
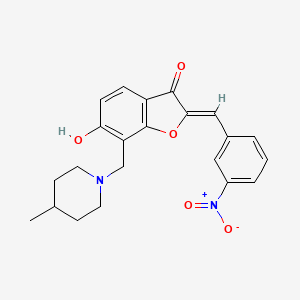
![N-(4-(diethylamino)-2-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667878.png)
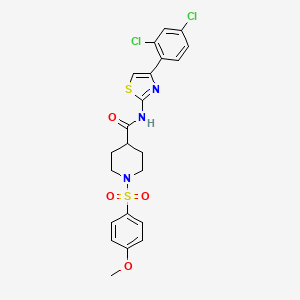
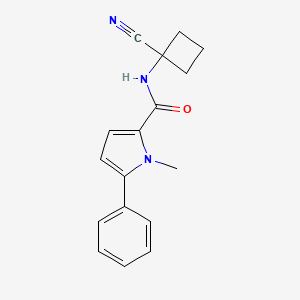
![2-cyclopentyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2667885.png)
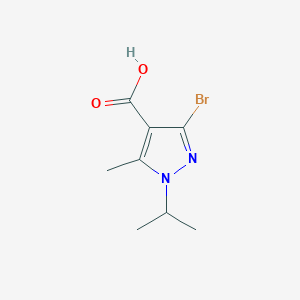
![5-ethyl-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2667891.png)
